molecular formula C12H14FN B1590906 4-[(4-Fluorophenyl)methylene]piperidine CAS No. 661452-53-5

4-[(4-Fluorophenyl)methylene]piperidine

Cat. No.: B1590906
CAS No.: 661452-53-5
M. Wt: 191.24 g/mol
InChI Key: VRXMRTHXSVWNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Materials Science

Piperidine and its derivatives are ubiquitous in medicinal chemistry, forming the core structure of numerous pharmaceuticals. chemicalbook.commdpi.com Their prevalence stems from their ability to serve as versatile scaffolds in drug design, influencing the pharmacokinetic and pharmacodynamic profiles of molecules. mdpi.com The piperidine ring is a common feature in drugs targeting the central nervous system, as well as in antiviral, anticancer, and antihistamine medications. frontiersin.org In materials science, piperidine derivatives are explored for their potential in creating novel polymers and functional materials.

The broad utility of the piperidine scaffold is evident in the wide range of biological activities exhibited by its derivatives, which include analgesic, anti-inflammatory, and antimicrobial properties. This versatility has made the synthesis and study of novel piperidine-containing compounds an active area of research.

Overview of the 4-[(4-Fluorophenyl)methylene]piperidine Structural Motif in Chemical Biology

The specific structural motif of this compound presents a unique combination of a flexible piperidine ring and a rigid exocyclic double bond, which is attached to a fluorinated phenyl group. This arrangement has implications for the molecule's conformational flexibility and its potential interactions with biological macromolecules.

While extensive research on the specific biological activities of this compound is not widely documented in publicly available literature, its structural components suggest several areas of potential interest in chemical biology. The 4-phenylpiperidine (B165713) substructure is a key pharmacophore in a variety of centrally acting drugs. Furthermore, the exocyclic methylene (B1212753) group can act as a reactive handle for further chemical modifications or as a key interaction point within a biological binding site.

The synthesis of such a compound can be approached through various established organic chemistry methods. A common strategy involves the Wittig reaction, where a phosphorus ylide derived from a suitable phosphonium (B103445) salt reacts with a ketone, in this case, a protected piperidin-4-one, to form the carbon-carbon double bond. google.comsciepub.comnih.gov Another approach could be the dehydration of a corresponding tertiary alcohol.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundC12H14FN191.252.8
4-(Bis(4-fluorophenyl)methylene)piperidineC18H17F2N285.34.1
4-(4-Fluorophenyl)piperidineC11H14FN179.242.1

This table presents a comparison of the calculated physicochemical properties of this compound with some of its structurally related analogs. The data is sourced from publicly available chemical databases.

Research into closely related fluorophenyl-piperidine derivatives has shown their potential as intermediates in the synthesis of pharmaceuticals, such as paroxetine, a selective serotonin (B10506) reuptake inhibitor. google.com These derivatives often serve as building blocks for more complex molecules with specific biological targets. For instance, various 4-(4'-fluorophenyl)-piperidines have been synthesized and evaluated for their medicinal properties. google.com

The study of compounds like 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) and its analogues, which contain a fluorophenylpiperazine moiety, highlights the importance of the fluorophenyl-piperidine scaffold in the development of inhibitors for biological targets such as equilibrative nucleoside transporters (ENTs). frontiersin.org

While the body of research specifically focused on this compound is limited, its structural features and the well-established importance of the fluorophenyl-piperidine scaffold suggest that it remains a compound of interest for further investigation in medicinal chemistry and chemical biology. Future studies may uncover specific biological activities or applications for this and related compounds.

Properties

IUPAC Name

4-[(4-fluorophenyl)methylidene]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,9,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXMRTHXSVWNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572991
Record name 4-[(4-Fluorophenyl)methylidene]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661452-53-5
Record name 4-[(4-Fluorophenyl)methylidene]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Fluorophenyl Methylene Piperidine and Its Analogs

General Synthetic Strategies for Piperidine (B6355638) Derivatives

The construction of the piperidine ring is a well-established area of organic synthesis, with numerous methods developed to afford variously substituted products. These strategies can be broadly categorized into reactions that build the ring from acyclic precursors.

The Mannich reaction is a powerful tool for constructing piperidin-4-one cores, which are key intermediates for 4-substituted piperidines. researchgate.netresearchgate.net This one-pot, three-component condensation involves an amine (or ammonia), a non-enolizable aldehyde (like formaldehyde), and a compound with at least one active hydrogen atom, such as a ketone. researchgate.net

A classic approach, developed from the work of Petrenko-Kritschenko, involves the condensation of a dialkyl ketone, an aromatic aldehyde, and a primary amine or ammonium (B1175870) salt. chemrevlett.comdtic.mil This double Mannich reaction efficiently yields 2,6-diaryl-4-piperidones. For instance, the reaction of an aromatic aldehyde, ethyl methyl ketone, and ammonium acetate (B1210297) in ethanol (B145695) is a common method for synthesizing substituted 4-piperidones. chemrevlett.comresearchgate.net The mechanism involves the initial formation of an iminium ion from the aldehyde and amine, which is then attacked by the enolate of the ketone. A second condensation sequence leads to the final cyclized product.

Table 1: Examples of Mannich Condensation for Piperidin-4-one Synthesis

Amine Source Aldehyde Ketone Catalyst/Solvent Product Type Reference
Ammonium Acetate Substituted Aromatic Aldehydes Ethyl Methyl Ketone Ethanol 2,6-Diaryl-3-methyl-4-piperidones researchgate.net
Primary Amine Aromatic Aldehyde Acetone-dicarboxylic acid ester N/A N-substituted-2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate chemrevlett.com

Intramolecular cyclization is a direct strategy for piperidine synthesis where the substrate contains both a nitrogen source (typically an amine) and a reactive site for ring closure. nih.gov This approach can involve the formation of a new C-N bond or a C-C bond to complete the heterocyclic ring. nih.gov

A variety of methods fall under this category:

Reductive Amination: The intramolecular cyclization of amino-aldehydes or amino-ketones via reductive amination is a common route. nih.gov

Radical Cyclization: Radical-mediated cyclization of linear amino-aldehydes can be achieved using catalysts like cobalt(II), though side products can sometimes form. nih.gov

Alkene and Alkyne Cyclization: Oxidative amination of non-activated alkenes catalyzed by gold(I) or palladium complexes can produce substituted piperidines. nih.gov Similarly, the intramolecular hydroamination/cyclization of alkynes provides another pathway to the piperidine core. nih.gov

Ring Expansions: Rearrangements of smaller rings, such as pyrrolidines, can also lead to piperidine structures. For example, a hydroxymethyl-substituted pyrrolidine (B122466) can be converted to an aziridinium (B1262131) intermediate which then rearranges to a 3-hydroxypiperidine (B146073) upon treatment with acetate. youtube.com

Condensation and cycloaddition reactions assemble the piperidine ring from multiple components in a convergent manner. The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where an imine (dienophile) reacts with a diene to form a tetrahydropyridine (B1245486), which can be subsequently reduced to a piperidine. youtube.comnih.gov

Other condensation strategies involve the reaction of β-amino esters with β-keto esters, followed by catalytic hydrogenation to yield trisubstituted piperidines. youtube.com An efficient one-pot synthesis can be achieved through the cyclocondensation of alkyl dihalides with primary amines, often facilitated by microwave irradiation. organic-chemistry.org

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, a valuable precursor for piperidones. ucl.ac.uk This base-catalyzed reaction is a cornerstone for synthesizing piperidin-2-ones, piperidin-4-ones, and piperidine-2,4-diones. dtic.milcore.ac.uk

The typical synthesis of a 4-piperidone (B1582916) via this route involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester (e.g., alkyl acrylate). dtic.milyoutube.com The resulting amino-diester is then subjected to a base, such as sodium methoxide, to induce intramolecular cyclization. The cyclic β-keto ester product is subsequently hydrolyzed and decarboxylated to afford the final 4-piperidone. dtic.milyoutube.com This method offers a high degree of flexibility, allowing for various substituents on the nitrogen and at other positions of the piperidine ring. core.ac.ukresearchgate.net

Table 2: General Scheme of Dieckmann Condensation for 4-Piperidone Synthesis

Step Reactants Reagents/Conditions Intermediate/Product Reference
1 Primary Amine, 2x Alkyl Acrylate Michael Addition Amino-diester dtic.mil
2 Amino-diester Base (e.g., NaOMe) Cyclic β-keto ester dtic.milucl.ac.uk

Specific Synthetic Routes for 4-[(4-Fluorophenyl)methylene]piperidine and Related Fluorinated Piperidines

The synthesis of the title compound typically involves the formation of the exocyclic double bond on a pre-formed piperidone ring. The introduction of fluorine can occur either by using a fluorinated building block or by direct fluorination, though the former is more common for aryl fluorides.

While the title compound features a fluorinated aryl group at the 4-position, a common strategy for creating related fluorinated analogs involves the alkylation of the piperidine nitrogen. This modification can significantly impact the molecule's pharmacological properties, such as basicity and lipophilicity. nih.gov

The synthesis of N-alkylated fluorinated piperidines can be achieved by reacting a parent piperidine with a fluorinated alkyl halide or a similar electrophile. Selective introduction of fluorine atoms into n-propyl or n-butyl side chains has been studied to modulate the properties of local anesthetics like ropivacaine (B1680718) and levobupivacaine. nih.gov Another powerful method for accessing a broad range of fluorinated piperidines is the heterogeneous catalytic hydrogenation of readily available fluoropyridines. nih.govacs.org This approach allows for the cis-selective reduction of the pyridine (B92270) ring, yielding (multi)fluorinated piperidines that can then be N-functionalized if desired. This method has proven robust and can tolerate various functional groups. nih.govacs.org

Table 3: Selected Methods for Synthesizing Fluorinated Piperidines

Starting Material Reagents/Conditions Product Type Key Feature Reference
Fluoropyridines H₂, Heterogeneous Catalyst (e.g., Pd/C) (Multi)fluorinated piperidines Cis-selective reduction, broad scope nih.govacs.org
Piperidine-2-carboxamide Fluorinated alkyl halide N-fluoroalkyl-piperidine-2-carboxamides Post-synthesis modification of N-substituent nih.gov

The most direct and common synthesis for this compound itself involves a condensation or olefination reaction with N-protected or N-unsubstituted piperidin-4-one. The Wittig reaction, using a phosphonium (B103445) ylide derived from (4-fluorobenzyl)triphenylphosphonium bromide, or the Horner-Wadsworth-Emmons reaction with a corresponding phosphonate (B1237965) ester, provides a reliable route to the exocyclic double bond. google.com Alternatively, an aldol-type condensation of piperidin-4-one with 4-fluorobenzaldehyde, followed by dehydration, can also yield the target compound.

Processes for Preparing 4-(4'-Fluorophenyl)piperidines as Intermediates

The saturated piperidine, 4-(4'-fluorophenyl)piperidine, is a crucial intermediate in the synthesis of more complex molecules. A common route to this intermediate involves the reduction of a tetrahydropyridine precursor. For instance, 1-benzyl-4-(4-fluoro-phenyl)-1,2,3,6-tetrahydro-pyridine can be hydrogenated to yield 4-(4-fluoro)-phenyl-piperidine. chemicalbook.com This process typically employs a palladium-based catalyst, such as palladium(II) hydroxide (B78521) (Pd(OH)₂), under a hydrogen atmosphere. chemicalbook.com The reaction is usually carried out in a solvent like methanol, and after the reaction, the catalyst is removed by filtration. chemicalbook.com

Another patented method describes the preparation of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, a key intermediate for the antidepressant paroxetine. google.comgoogle.com This multi-step process starts from p-fluorobenzaldehyde, which undergoes a reaction with triethyl phosphonoacetate to form 4-fluoroethyl cinnamate. google.com This is followed by a cyclization reaction with N-methylaminocarbonylethyl acetate to create a piperidinedione ring compound. google.com The final step involves the reduction of this cyclic dione (B5365651) using a mixture of potassium borohydride (B1222165) and boron trifluoride diethyl etherate in tetrahydrofuran (B95107) to generate the target trans-disubstituted piperidine. google.com The reduction of a 4-(4'-fluorophenyl)-3-methoxycarbonyl-1-methylpiperidine is also cited as a pathway to the corresponding 3-hydroxymethyl derivative. google.com

These processes highlight that the synthesis of 4-(4'-fluorophenyl)piperidine intermediates often relies on the reduction of unsaturated precursors or the cyclization and subsequent reduction of acyclic starting materials.

Introduction of Fluorine Substituents in Complex Synthesis Pathways

The incorporation of fluorine into the piperidine scaffold is a significant strategy in medicinal chemistry, as fluorine atoms can modulate a molecule's physicochemical properties. nih.govnih.gov A primary challenge in the hydrogenation of fluorinated aromatic precursors, such as fluoropyridines, is preventing the competing reaction of hydrodefluorination. acs.org

A significant advancement in this area is the development of methods for the hydrogenation of readily available fluoropyridines to produce (multi)fluorinated piperidines. acs.orgnih.gov Researchers have developed a robust and simple cis-selective hydrogenation of fluoropyridines using a commercially available heterogeneous palladium catalyst. acs.org This method is notable for its chemoselectivity, allowing the reduction of the fluoropyridine ring while tolerating other aromatic systems. acs.org The process is also tolerant of air and moisture, making it practical for larger-scale synthesis. acs.org

Another innovative strategy is the dearomatization-hydrogenation (DAH) process. nih.govresearchgate.net This one-pot method uses a rhodium(I) complex to first dearomatize the fluoropyridine precursor, making it susceptible to subsequent hydrogenation. nih.govsciencedaily.com This approach allows for the highly diastereoselective synthesis of a wide array of all-cis-(multi)fluorinated piperidines from fluoropyridine starting materials. nih.govresearchgate.net The orientation of the fluorine atoms in the final product can significantly impact the basicity and biological activity of the molecule. nih.gov

Table 1: Catalytic Systems for the Synthesis of Fluorinated Piperidines

Catalyst SystemPrecursorProduct TypeKey FeaturesCitations
Palladium on Carbon (Pd/C)Fluoropyridinescis-(Multi)fluorinated piperidinesRobust, simple, tolerates air/moisture, chemoselective. acs.org
Rhodium(I) complex / Pinacol boraneFluoropyridinesall-cis-(Multi)fluorinated piperidinesDearomatization-hydrogenation (DAH) process, highly diastereoselective. nih.govresearchgate.net

Stereospecific Synthesis and Enantiomeric Control in Piperidine Construction

Achieving stereochemical control is paramount in the synthesis of piperidine derivatives, as different stereoisomers can exhibit vastly different biological activities. nih.govkcl.ac.uk Various methods have been developed to control the three-dimensional arrangement of substituents on the piperidine ring.

One approach involves the diastereoselective reductive cyclization of amino acetals, where the stereochemistry of the final piperidine is controlled during an initial Mannich reaction. nih.gov Another method is the stereocontrolled synthesis of fluorine-containing piperidines from cyclic diols. researchgate.net This process involves an oxidative ring opening to form a dialdehyde, which then undergoes a double reductive amination and ring closure with a fluorine-containing amine, with the stereochemistry being controlled during the transformation. researchgate.net

For the synthesis of specific enantiomers, such as those required for paroxetine, asymmetric synthesis is employed. researchgate.net One formal total synthesis of (-)-paroxetine utilizes a stereoselective ring expansion of prolinol to generate the substituted piperidine ring. researchgate.net Kinetic resolution is another powerful technique. For example, N-Boc-spirocyclic 2-arylpiperidines can be resolved with high enantiomeric ratios using a chiral base like n-BuLi/sparteine. rsc.org Similarly, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved through asymmetric deprotonation, providing access to enantioenriched 2,4-disubstituted piperidines. nih.gov

Furthermore, the choice of N-protecting group can be used to control the conformation and allow for the epimerization of substituents to achieve the desired diastereomer. nih.govrsc.org For instance, a cis-2,4-disubstituted N-Boc piperidine can be converted to the trans isomer under thermodynamic basic conditions. nih.gov These strategies provide essential tools for constructing highly functionalized and stereochemically defined piperidine scaffolds.

Radiosynthesis Approaches for Fluorinated Piperidine Ligands

[18F]Fluoride Labeling in Piperidine Derivatives for PET Imaging

The radioisotope fluorine-18 (B77423) (¹⁸F) is widely used in Positron Emission Tomography (PET) due to its favorable decay characteristics. frontiersin.org The development of ¹⁸F-labeled piperidine derivatives is crucial for creating PET radiotracers to image various biological targets, such as sigma receptors and the serotonin (B10506) transporter (SERT). duke.edunih.govnih.gov

The most common method for introducing ¹⁸F is through nucleophilic substitution, where a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, nitro group) is reacted with cyclotron-produced [¹⁸F]fluoride ion. frontiersin.orgduke.edunih.gov For example, the radiosynthesis of [¹⁸F]2, a spirocyclic piperidine derivative for imaging sigma-1 receptors, was accomplished via a one-pot, two-step reaction. nih.gov This involved the initial ¹⁸F-fluorination of a precursor followed by subsequent chemical modification in an automated synthesis module. nih.gov

Researchers have also developed novel ¹⁸F-labeling methods specifically for preparing piperidine-containing ligands. duke.edu One such method demonstrated the synthesis of ¹⁸F-labeled potential PET radiotracers for sigma receptors. duke.edu In another example, the radiosynthesis of a nonimidazole H₃ receptor ligand involved reacting a dinitro precursor with [¹⁸F]fluoride ion in DMF under microwave irradiation, achieving a decay-corrected radiochemical yield of 34%. nih.gov Isotopic exchange is another viable strategy, where a fluorine-19 atom on the target molecule is exchanged for a fluorine-18 atom. acs.org This method has been successfully applied to produce [¹⁸F]AM-10, a P2X7R ligand, with a radiochemical yield as high as 27%. acs.org

The efficiency of these radiosyntheses is critical, with key parameters being the radiochemical yield (RCY), radiochemical purity, and specific activity. nih.govnih.gov Automated synthesis systems are often employed to handle the short half-life of ¹⁸F (approx. 110 minutes) and the high radioactivity levels involved. nih.govnih.gov

Table 2: Examples of [¹⁸F]-Labeled Piperidine Derivatives for PET Imaging

RadiotracerTargetLabeling MethodRadiochemical Yield (RCY, decay-corrected)Specific ActivityCitations
[¹⁸F]2 (Spirocyclic piperidine)Sigma-1 ReceptorsOne-pot, two-step nucleophilic substitution8-10%56-78 GBq/µmol nih.gov
[¹⁸F]9 (2-aminoethylbenzofuran)Histamine H₃ ReceptorsNucleophilic substitution (dinitro precursor)34%1311 ± 221 mCi/µmol nih.gov
[¹⁸F]AM-10P2X7 Receptors[¹⁸F]/[¹⁹F] Isotopic Exchangeup to 27%up to 152 GBq/µmol acs.org
[¹⁸F]FPy-PeptidesVarious ReceptorsAcylation with [¹⁸F]FPy-TFP13-26%1-5 Ci/µmol nih.gov

Derivatization and Functionalization of the this compound Scaffold

Modifications at the Phenyl and Methylene (B1212753) Linkages

The introduction of diverse substituents onto the phenyl ring and alterations to the methylene bridge of 4-arylmethylenepiperidines are predominantly achieved through modern palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to create extensive libraries of analogs from common intermediates. The primary strategies involve the use of a halogenated precursor, typically a 4-[(4-halophenyl)methylene]piperidine, for phenyl modifications, or the use of N-protected 4-methylenepiperidine (B3104435) for modifications at the methylene linkage.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. clockss.orgworldwidejournals.com These reactions typically involve the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki and Negishi reactions) or migratory insertion of an alkene (in the Heck reaction), and concluding with reductive elimination to yield the product and regenerate the catalyst. nih.govnih.gov

Suzuki-Miyaura Coupling for Phenyl Ring Diversification

The Suzuki-Miyaura reaction is a widely used method for creating biaryl compounds by coupling an organoboron reagent with an organohalide. nih.govresearchgate.net In the context of modifying the this compound scaffold, a common strategy involves the synthesis of a 4-[(4-bromophenyl)methylene]piperidine intermediate. This intermediate can then be coupled with a variety of arylboronic acids or esters to introduce different substituents at the para-position of the phenyl ring.

For instance, the coupling of N-Boc-4-[(4-bromophenyl)methylene]piperidine with various arylboronic acids can be achieved using a palladium catalyst such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., S-Phos) and a base like K₃PO₄ in a solvent such as tetrahydrofuran (THF). clockss.org This approach allows for the introduction of a wide range of functional groups on the phenyl ring, leading to a diverse set of analogs.

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Bromides and Phenylboronic Acids

EntryAryl BromideBoronic Acid/EsterCatalyst SystemProductYield (%)
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ / NHC precursor4-Acetylbiphenyl95
21-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ / NHC precursor4-Nitrobiphenyl98
34-BromobenzonitrilePhenylboronic acidPd(OAc)₂ / NHC precursor4-Cyanobiphenyl96
41-Bromo-4-methoxybenzenePhenylboronic acidPd(OAc)₂ / NHC precursor4-Methoxybiphenyl90

This table presents data from representative Suzuki-Miyaura reactions, illustrating the versatility of the method. researchgate.net

Heck Reaction for Methylene Linkage Functionalization

The Heck reaction provides a powerful method for the arylation of alkenes. nih.govnih.gov In the synthesis of this compound analogs, the Heck reaction can be employed by reacting an N-protected 4-methylenepiperidine with a 4-fluoroaryl halide (e.g., 4-fluoroiodobenzene). worldwidejournals.com This reaction directly constructs the desired 4-arylmethylenepiperidine core. The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ in the presence of a phosphine ligand and a base.

The efficiency and selectivity of the Heck reaction can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent. For example, nickel-based catalyst systems with N-heterocyclic carbene (NHC) ligands have also been explored for the Heck coupling of vinylpiperidines with aryl halides. worldwidejournals.com

Table 2: Heck Reaction of N-Tosyl-2-vinylpiperidine with Substituted Iodo Benzenes

EntryIodo Benzene (B151609)Catalyst SystemProductYield (%)
14-Acetoxy Iodo benzeneNi(OAc)₂ / NHC-Ligand(E)-N-Tosyl-2-(4-acetoxystyryl)piperidine85
24-Methoxy Iodo benzeneNi(OAc)₂ / NHC-Ligand(E)-N-Tosyl-2-(4-methoxystyryl)piperidine82
34-Nitro Iodo benzeneNi(OAc)₂ / NHC-Ligand(E)-N-Tosyl-2-(4-nitrostyryl)piperidine78

This table showcases the application of a Nickel-catalyzed Heck reaction for the synthesis of substituted vinylpiperidine derivatives. worldwidejournals.com

Sonogashira Coupling for Alkynyl Modifications

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov This reaction can be used to introduce alkynyl moieties onto the phenyl ring of the 4-arylmethylenepiperidine scaffold. Starting from a 4-((4-iodophenyl)methylene)piperidine intermediate, coupling with various terminal alkynes can be achieved using a palladium catalyst, often in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This methodology opens up avenues for creating analogs with extended conjugation and linear rigidity.

Modern protocols have also been developed for copper-free Sonogashira reactions, which can simplify product purification. pitt.edu

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideTerminal AlkyneCatalyst SystemProductYield (%)
14-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuI4-Methoxy-1-(phenylethynyl)benzene95
24-IodonitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuI1-Nitro-4-(phenylethynyl)benzene92
34-IodobenzaldehydeEthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuI4-((Trimethylsilyl)ethynyl)benzaldehyde88

This table provides examples of the Sonogashira coupling, a key reaction for introducing alkyne functionalities. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-[(4-Fluorophenyl)methylene]piperidine. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the molecular skeleton, the nature of chemical bonds, and the spatial relationships between atoms.

One-dimensional NMR techniques provide the foundational data for structural confirmation.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The protons on the 4-fluorophenyl ring typically appear as multiplets in the aromatic region. The protons on the piperidine (B6355638) ring adjacent to the nitrogen atom (positions 2 and 6) would be found further downfield compared to the protons at positions 3 and 5, due to the deshielding effect of the nitrogen. chemicalbook.comchemicalbook.com The exocyclic methylene (B1212753) proton (=CH) would present a characteristic signal, with its chemical shift influenced by the adjacent aromatic ring. The NH proton of the piperidine ring would appear as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the carbons of the piperidine ring, the distinct carbons of the 4-fluorophenyl group (with their shifts influenced by the fluorine substituent), and the two carbons of the central exocyclic double bond. chemicalbook.com The carbon bearing the fluorine atom will exhibit a large C-F coupling constant.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique for this compound. The spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is characteristic of a fluorine attached to an aromatic system and can be used to confirm its presence and electronic environment. rsc.orgrsc.org

A summary of anticipated NMR data is presented below.

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Characteristic Features
¹H Phenyl (Ar-H)~7.0-7.4Multiplets, patterns influenced by fluorine coupling
Methylene (=CH)~6.0-6.5Singlet or fine multiplet
Piperidine (α to N)~2.8-3.2Multiplet
Piperidine (β to N)~2.3-2.7Multiplet
Piperidine (NH)VariableBroad singlet
¹³C Phenyl (Ar-C)~115-165Multiple signals; C-F coupling observed
Alkene (C=C)~120-140Two distinct signals for the double bond carbons
Piperidine (α to N)~45-50
Piperidine (β to N)~30-35
¹⁹F Phenyl (Ar-F)~ -110 to -120Singlet or multiplet depending on proton coupling

While this compound itself is achiral, derivatives can be chiral if substitution breaks the molecule's plane of symmetry. For such chiral derivatives, determining the enantiomeric composition is crucial. Self-induced non-equivalence in NMR is an advanced technique that can be employed for this purpose. This phenomenon can sometimes be observed when a racemic mixture forms diastereomeric aggregates in solution, which may lead to separate NMR signals for the two enantiomers. More commonly, a chiral solvating agent or a chiral derivatizing agent is added to the sample. This converts the enantiomers into diastereomers (or diastereomeric complexes), which are non-equivalent by NMR and will exhibit distinct chemical shifts, allowing for the direct integration of their signals to determine the enantiomeric excess (ee). The kinetic resolution of related N-Boc-2-aryl-4-methylenepiperidines has been studied, where the enantiomeric ratios of products were successfully determined, highlighting the applicability of such analytical methods to this class of compounds. nih.gov

While 1D NMR provides primary structural data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to trace the connectivity of protons within the piperidine ring and to confirm the coupling relationships between the protons on the 4-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides an unequivocal link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. For this compound, HMBC would be critical in establishing the connection between the piperidine ring and the fluorophenyl moiety through the methylene bridge. For example, correlations would be expected from the piperidine protons at positions 3 and 5 to the exocyclic methylene carbon, and from the methylene proton to carbons in the phenyl ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal, offering insights into conformation, bond lengths, bond angles, and intermolecular interactions.

For derivatives of this compound, X-ray analysis consistently reveals specific conformational preferences. The piperidine ring, a flexible six-membered ring, is overwhelmingly found to adopt a stable chair conformation in the crystalline state, as this minimizes steric and torsional strain. iucr.orgnih.gov For example, in the crystal structure of the related compound 1-[Bis(4-fluorophenyl)methyl]piperazine, the piperazine (B1678402) ring also adopts a near-ideal chair conformation. nih.gov Similarly, the structure of [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate (B104242) shows the piperidine ring in a chair conformation. iucr.org Analysis of puckering parameters and torsion angles from the crystallographic data allows for a quantitative description of this chair geometry. In the case of the title compound, the exocyclic double bond would introduce some flattening at the C4 position of the piperidine ring.

Compound Piperidine/Piperazine Conformation Key Geometric Features Reference
1-[Bis(4-fluorophenyl)methyl]piperazineChairDihedral angle between fluorophenyl rings: 73.40 (3)° nih.gov
(4-chlorophenyl)(4-methylpiperidin-1-yl)methanoneChairDihedral angle between piperidine and benzene (B151609) rings: 39.89 (7)° iucr.org
4-(4-Chloro-phen-yl)piperidin-4-olChairHydroxyl group axial, benzene ring equatorial nih.gov

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. In fluorinated compounds like this compound, several types of interactions are expected to dictate the crystal packing.

Hydrogen Bonding: The piperidine NH group can act as a hydrogen bond donor, potentially forming N-H···F or N-H···π interactions with neighboring molecules.

Weak C-H···F and C-H···π Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, leading to C-H···F contacts. nih.gov Additionally, C-H···π interactions, where C-H bonds from the piperidine ring interact with the electron-rich face of the fluorophenyl ring of an adjacent molecule, are common packing motifs for such structures. iucr.orgnih.gov

Hirshfeld surface analysis is a powerful computational tool often used in conjunction with crystallographic data to visualize and quantify these varied intermolecular contacts, providing a detailed map of how molecules interact with their neighbors in the crystal. iucr.orgnih.gov For instance, in related structures, C—H⋯O and C—H⋯π interactions have been identified as key contributors to the supramolecular assembly. iucr.org

Chiral Analytical Methods for Enantiomeric Purity Assessment

The compound this compound is an achiral molecule. Its structure lacks a stereocenter, meaning it is superimposable on its mirror image and does not exist as enantiomers. Consequently, the concept of enantiomeric purity is not applicable to this specific compound, and methods for its assessment are not relevant for the parent molecule itself.

However, chiral analytical methods are crucial for the analysis of derivatives of this compound in which a chiral center has been introduced. For instance, synthetic modifications, such as the reduction of the exocyclic double bond and substitution at the piperidine ring, can lead to the formation of chiral compounds. The synthesis of related chiral piperidine structures often results in a racemic mixture (an equal mixture of both enantiomers), necessitating a resolution step or enantioselective synthesis. google.com The assessment of the success of such resolutions or the enantioselectivity of a synthesis is performed using specialized chiral analytical techniques.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a predominant technique for separating enantiomers of chiral piperidine derivatives. nih.govresearchgate.net This method allows for the quantification of the enantiomeric excess (ee), which is a measure of the purity of a chiral sample.

Key aspects of chiral HPLC methods for piperidine derivatives include:

Chiral Stationary Phases (CSPs): Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD-H), are commonly employed for the separation of piperidine enantiomers. nih.gov

Pre-column Derivatization: For compounds lacking a chromophore, which is necessary for UV detection, a pre-column derivatization step can be introduced. nih.govresearchgate.net A derivatizing agent, such as para-toluene sulfonyl chloride (PTSC), reacts with the analyte to attach a UV-active group, enabling sensitive detection. nih.govresearchgate.net

Mobile Phase Composition: The choice of the mobile phase, often a mixture of solvents like ethanol (B145695) with a basic additive such as diethylamine, is optimized to achieve effective separation (resolution) between the enantiomers. nih.gov

Detection: A UV detector is typically used to monitor the analytes as they elute from the column. nih.gov

The kinetic resolution of certain 2-arylpiperidines has been achieved using a chiral base, and the resulting enantiopurity is confirmed by chiral HPLC analysis, demonstrating the technique's importance in asymmetric synthesis. rsc.org

The following table summarizes representative conditions used for the chiral HPLC analysis of related chiral piperidine compounds, illustrating the typical parameters involved in such assessments.

Table 1: Examples of Chiral HPLC Methods for Piperidine Derivatives This table is interactive. You can sort and filter the data.

Analyte Chiral Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Resolution (Rs) Reference
(R/S)-Piperidin-3-amine Chiralpak AD-H 0.1% Diethylamine in Ethanol 0.5 228 > 4.0 nih.gov

Computational and Theoretical Investigations of 4 4 Fluorophenyl Methylene Piperidine Analogs

In Silico Prediction of Biological Targets and Activity Spectra

In silico methods are instrumental in the early stages of drug discovery for predicting the likely biological targets of a novel compound and its spectrum of biological activities. biorxiv.org These predictions are typically generated by comparing the structure of the new molecule to databases of compounds with known biological activities. nih.gov

For piperidine (B6355638) derivatives, web-based tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are utilized to forecast their pharmacological effects. clinmedkaz.org The PASS tool analyzes the structure of a compound and predicts its biological activity spectrum based on a training set of known drug-like molecules. clinmedkaz.orgresearchgate.net The prediction is presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). clinmedkaz.org A higher Pa value (typically > 0.7) suggests a high likelihood of the compound exhibiting that particular activity in experimental settings. clinmedkaz.orgresearchgate.net

Studies on various piperidine derivatives have indicated a high probability of activity related to the central nervous system. clinmedkaz.org For instance, predictions often suggest effects such as neurotransmitter uptake inhibition, which is a promising avenue for treating certain central nervous system disorders. clinmedkaz.org Furthermore, PASS analysis of some piperidine compounds has predicted potential anti-parkinsonian and anti-dyskinetic activities. clinmedkaz.org While specific PASS predictions for 4-[(4-Fluorophenyl)methylene]piperidine are not publicly detailed, the general findings for this class of compounds suggest a strong potential for CNS-related biological activities.

Table 1: Illustrative Example of Predicted Biological Activities for Piperidine Derivatives using PASS

Predicted ActivityProbability of Activity (Pa)
Phobic disorders treatment~0.76
Antineurotic effect0.6
Nootropic action0.642
Antidyskinetic effect0.48 - 0.554

Note: This table is illustrative and based on predictions for similar piperidine derivatives, not specifically this compound. clinmedkaz.org

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is crucial for understanding the potential mechanism of action of a drug candidate and for predicting its binding affinity. nih.gov

The binding affinity of a ligand to its target receptor is a critical determinant of its pharmacological potency. This affinity is often expressed as the inhibition constant (Ki) or the dissociation constant (Kd). nih.gov For analogs of this compound, binding affinity data is available for closely related structures. For example, the compound 4-[(4-fluorophenyl)methyl]piperidine has been shown to bind to the serotonin (B10506) 2 (5-HT2) receptor and Beta-secretase 1. bindingdb.org

The binding affinities for this analog are summarized in the table below.

Table 2: Binding Affinities of 4-[(4-fluorophenyl)methyl]piperidine for Various Receptors

TargetOrganismAffinity (Ki)
Serotonin 2 (5-HT2) receptorRat1.0E+4 nM
5-hydroxytryptamine receptor 2CRat-
Beta-secretase 1Human1.10E+3 nM

Data sourced from BindingDB for the analog 4-[(4-fluorophenyl)methyl]piperidine. bindingdb.org

These values indicate that while the affinity for the 5-HT2 receptor is in the micromolar range, the interaction with Beta-secretase 1 is stronger. Such data is invaluable for guiding the optimization of the lead compound to enhance its potency and selectivity for a desired target.

Molecular docking simulations not only predict binding affinity but also provide insights into the specific interactions between a ligand and the amino acid residues within the receptor's binding pocket. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For piperidine analogs, docking studies have been performed to understand their binding to various receptors, including the dopamine (B1211576) transporter (DAT). nih.govnih.gov For instance, molecular modeling of some piperidine derivatives predicts binding to an inward-facing conformation of DAT. nih.gov The analysis of the docked poses can reveal key pharmacophoric features, such as the role of the piperidine ring and the fluorophenyl group in anchoring the ligand within the binding site. polyu.edu.hk

While specific docking studies on this compound are not extensively published, the general principles derived from studies of its analogs can be applied. It is anticipated that the fluorophenyl group would engage in hydrophobic or halogen bonding interactions, while the piperidine nitrogen could act as a hydrogen bond acceptor or be involved in ionic interactions. The precise binding mode would, of course, be dependent on the specific topology and amino acid composition of the target receptor's binding pocket. nih.govnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. nih.gov These methods can provide detailed information about a molecule's geometry, conformational preferences, and spectroscopic properties. ijsr.net

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. DFT calculations can be used to optimize the geometry of different possible conformers and to calculate their relative energies, thereby mapping out the potential energy landscape. nih.gov

For piperidine derivatives, the piperidine ring typically adopts a chair conformation. nih.gov DFT studies can elucidate the energetic favorability of different substituent orientations (axial vs. equatorial) on the piperidine ring. Understanding the preferred conformation of this compound is essential for rationalizing its interaction with biological targets, as the spatial arrangement of its functional groups will dictate how it fits into a receptor's binding site.

Quantum chemical calculations can also be used to predict various spectroscopic properties of a molecule, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov By calculating the vibrational frequencies and NMR chemical shifts, theoretical spectra can be generated and compared with experimental data. nih.gov This comparison can serve to confirm the structure of the synthesized compound and to aid in the interpretation of the experimental spectra. nih.gov

For example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to predict the vibrational spectra of other heterocyclic compounds. nih.gov Similar calculations for this compound would allow for a detailed assignment of its characteristic vibrational modes and NMR signals, providing a deeper understanding of its molecular structure and bonding.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule, providing a detailed picture of the close contacts that govern the supramolecular architecture. The analysis involves generating a surface around a molecule in a crystal, colored according to various properties such as normalized contact distance (d_norm), shape index, and curvedness. This allows for a comprehensive understanding of the forces that stabilize the crystal structure.

For instance, in the crystal structure of related piperidine derivatives, the piperidine ring typically adopts a stable chair conformation. nih.gov The intermolecular interactions are often dominated by a combination of hydrogen bonds and van der Waals forces.

Detailed Research Findings from Analogous Structures:

Analysis of various piperidine-containing compounds reveals recurring patterns in their intermolecular interactions. The most significant contributions to the Hirshfeld surface often come from H···H contacts, which is indicative of the prevalence of van der Waals forces in the crystal packing. nih.gov

In a study of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, a compound with a similar piperidine framework, Hirshfeld surface analysis quantified the contributions of different intermolecular contacts. The findings are summarized in the table below:

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···H52.1
Cl···H/H···Cl18.8
C···H/H···C16.3
O···H/H···O10.4
C···O/O···C1.1
Data derived from a study on (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, an analogous piperidine derivative. nih.gov

The presence of a fluorine atom, as in this compound, is expected to introduce additional types of interactions. In studies of other fluorinated organic compounds, C—H···F hydrogen bonds are commonly observed. researchgate.net These interactions, although weaker than conventional hydrogen bonds, can significantly influence the molecular conformation and crystal packing. The Hirshfeld surface mapped over d_norm would typically show these C—H···F contacts as red regions, indicating close intermolecular distances. researchgate.net

Furthermore, the two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show distinct spikes corresponding to H···H, C···H/H···C, and F···H/H···F contacts. The relative area under these spikes would correspond to the percentage contribution of each interaction to the total Hirshfeld surface.

Pharmacological and Biological Evaluation of 4 4 Fluorophenyl Methylene Piperidine Derivatives

Assessment of Modulatory Activity on Neurotransmitter Systems

Derivatives of the 4-[(4-fluorophenyl)methylene]piperidine scaffold have been extensively evaluated for their ability to interact with monoamine transporters, which are crucial for regulating the synaptic concentrations of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). Furthermore, their effects on the glutamatergic system have also been explored.

Serotonin Transporter Ligand Development

While many derivatives are designed for high selectivity for the dopamine transporter, the this compound scaffold has also been utilized to develop high-affinity ligands for the serotonin transporter (SERT). The development of such compounds is aimed at creating potential new antidepressants nih.gov.

In a study focused on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, researchers investigated the structural requirements for high-affinity binding at SERT nih.govresearchgate.net. The affinity of these synthesized piperidine (B6355638) compounds was evaluated by their ability to displace [³H]-paroxetine, a selective radioligand for SERT. The resulting inhibition constant (Kᵢ) values were found to be in the same order of magnitude as the established antidepressant fluoxetine, with a range between 2 and 400 nM nih.govresearchgate.net. To confirm their potential as selective antidepressants, these compounds were also tested for binding affinity at 5-HT₁ₐ receptors and α₂-adrenoceptors, where they were found to possess very weak affinity, indicating a desirable selective profile for SERT nih.govresearchgate.net.

Modulation of Noradrenergic and Glutamatergic Systems

The modulatory activity of these piperidine derivatives extends to the noradrenergic and glutamatergic systems. The norepinephrine transporter (NET) has been an important target in evaluating the selectivity profile of these compounds. For instance, the highly potent DAT ligand 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine was also assessed for its binding to NET as part of its selectivity screening nih.gov.

In the realm of the glutamatergic system, derivatives have been identified as potent modulators of metabotropic glutamate receptors. Specifically, the compound ADX47273, which incorporates a 4-fluorophenyl-piperidine moiety, has been characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) nih.gov. In cellular assays, ADX47273 demonstrated an EC₅₀ value of 170 nM for enhancing the response to glutamate and competed for the allosteric binding site with a Kᵢ value of 4.3 µM nih.gov. Such mGlu5 PAMs are of interest as they may offer a novel therapeutic approach for conditions like schizophrenia by enhancing N-methyl-D-aspartate (NMDA) receptor function nih.gov. The glutamatergic system is known to influence noradrenaline release, suggesting a potential interplay between the effects of these compounds on different neurotransmitter systems nih.gov.

Cannabinoid Receptor (CB1, CB2) Modulation

In addition to neurotransmitter transporters, derivatives containing the bis(4-fluorophenyl)methyl group, a key feature related to the core structure, have been investigated for their activity at cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which is involved in regulating a wide array of physiological processes nih.gov.

Evaluation of CB1 Receptor Agonism/Antagonism

Research has led to the discovery of potent CB1 receptor inverse agonists from classes of compounds structurally related to this compound. For example, LDK1229, a benzhydryl piperazine (B1678402) analog featuring the bis(4-fluorophenyl)methyl group, was identified as a novel CB1 receptor inverse agonist nih.gov. An inverse agonist not only blocks the effects of agonists but also reduces the basal activity of the receptor. LDK1229 was shown to antagonize the basal G protein coupling activity of the CB1 receptor, a hallmark of inverse agonism nih.gov. This activity is comparable to that of the well-characterized CB1 antagonist/inverse agonist rimonabant nih.gov. The development of such compounds is significant as they offer new chemical scaffolds for exploring therapies targeting the CB1 receptor, potentially with fewer side effects than previous generations of antagonists nih.gov.

Selective Binding Affinities to Cannabinoid Receptors

The selective affinity of these compounds for the two main cannabinoid receptor subtypes, CB1 and CB2, is a critical aspect of their evaluation. The CB1 receptor is highly expressed in the central nervous system, while the CB2 receptor is found predominantly in immune cells nih.gov.

The inverse agonist LDK1229 binds to the CB1 receptor with a Kᵢ value of 220 nM and exhibits greater selectivity for CB1 over the CB2 receptor nih.gov. Computational studies using 3D-QSAR models have further explored the structural features that govern selectivity. These models suggest that for the CB1 receptor, smaller, more hydrophilic substituents at certain positions on the core structure will increase affinity and selectivity kcl.ac.uk. Conversely, for the CB2 receptor, bulkier and more hydrophobic substituents in the same region are predicted to enhance affinity and selectivity kcl.ac.uk. This understanding allows for the rational design of new derivatives with tailored selectivity for either CB1 or CB2 receptors. For instance, virtually screened compounds have shown predicted Kᵢ values of 12.6-15.8 nM for the CB1 receptor and as low as 0.063-0.079 nM for the CB2 receptor, demonstrating the potential to achieve high potency and selectivity kcl.ac.uk.

Binding Affinities of Derivatives at Cannabinoid Receptors
CompoundTarget ReceptorBinding Affinity (Kᵢ)ActivityReference
LDK1229CB1220 nMInverse Agonist nih.gov
Virtually Screened Compound (Series 4)CB112.6 nM (Predicted)Not specified kcl.ac.uk
Virtually Screened Compound (Series 4)CB20.063 nM (Predicted)Not specified kcl.ac.uk
Virtually Screened Compound (Series 6)CB115.8 nM (Predicted)Not specified kcl.ac.uk
Virtually Screened Compound (Series 6)CB20.063 nM (Predicted)Not specified kcl.ac.uk

Sigma Receptor Ligand Studies (Sigma-1 and Sigma-2)

Derivatives of the this compound scaffold have been investigated for their affinity and selectivity for sigma receptors, which are unique, non-opioid receptors involved in a variety of cellular functions and implicated in several neurological disorders.

Research into piperidine and piperazine derivatives has identified compounds with high affinity for both histamine H3 and sigma-1 (σ1) receptors. Functional studies are crucial to determine whether these ligands act as agonists, stimulating the receptor, or antagonists, blocking its activity. For some of the most promising dual-acting compounds, their agonistic and antagonistic profiles at both H3 and σ1 receptors have been determined to guide further in vivo research. nih.gov The piperidine core has been identified as a key structural element for dual activity at H3 and σ1 receptors. nih.gov

In a study of one such derivative, it was found to behave as an antagonist in a sigma-2 (σ2) receptor-mediated calcium flux functional assay, where it decreased haloperidol-induced calcium release with an IC50 of 10 μM. nih.gov

The development of selective radioligands is essential for the in vivo imaging of sigma receptors using Positron Emission Tomography (PET), a noninvasive technique that allows for the visualization and quantification of these receptors in the brain and other tissues. A number of piperidine-based compounds have been radiolabeled and evaluated for this purpose.

For instance, 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine has been synthesized as a selective, high-affinity ligand for sigma-1 receptors (Ki = 4.3 nM). nih.gov Its radiolabeled counterpart, [18F]-1, was developed and showed high brain uptake and specificity in preclinical studies, suggesting its promise for the tomographic evaluation of sigma receptors. nih.gov

Similarly, a series of fluoroalkyl-substituted spirocyclic piperidines have been developed, showing very high affinity for the σ1 receptor (Ki = 0.59–1.4 nM) and high selectivity over the σ2 receptor. mdpi.com The 2-fluoroethyl derivative from this series, known as fluspidine, has been labeled with 18F for PET imaging. mdpi.com

Furthermore, several halogenated 4-(phenoxymethyl)piperidines have been synthesized and labeled with Iodine-123 for potential use in Single Photon Emission Computed Tomography (SPECT) imaging of sigma receptors, particularly in tumors like malignant melanoma. nih.gov

RadioligandTargetAffinity (Ki)Application
[18F]-1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidineSigma-14.3 nMPET Imaging
[18F]Fluspidine (2-fluoroethyl spirocyclic piperidine)Sigma-10.59 nMPET Imaging
[123I]-1-(2-hydroxyethyl)-4-(iodophenoxymethyl)piperidineSigmaNot specifiedSPECT Imaging

Dopamine D4 Receptor Antagonism and Selectivity Profiling

A novel series of 4,4-difluoropiperidine ether-based derivatives have been discovered and characterized as potent dopamine D4 receptor antagonists. d-nb.infonih.govchemrxiv.orgnih.gov Structure-activity relationship studies led to the identification of compounds with exceptional binding affinity for the D4 receptor and remarkable selectivity over other dopamine receptor subtypes. d-nb.infonih.govchemrxiv.orgnih.gov

One of the most potent compounds identified, compound 14a , displayed a Ki of 0.3 nM for the D4 receptor. d-nb.infonih.govchemrxiv.orgnih.gov This compound exhibited over 2000-fold selectivity for the D4 receptor compared to the D1, D2, D3, and D5 dopamine receptor subtypes. d-nb.infonih.govchemrxiv.orgnih.gov The high selectivity of these antagonists suggests a potentially favorable side effect profile compared to less selective dopamine receptor antagonists. d-nb.infonih.gov

Another study on piperidine-based ligands identified a 4-benzyl derivative, compound 8 , as a potent and selective D4 receptor antagonist. mdpi.com In functional assays, this compound behaved as an antagonist in both Gi activation and β-arrestin 2 recruitment assays. mdpi.com A regioisomer of this compound, 16 , maintained high D4 receptor affinity (pKi = 8.79) and showed even higher D2/D4 selectivity (2239-fold) due to a reduced affinity for the D2 receptor. mdpi.com

CompoundD4 Receptor Affinity (Ki/pKi)Selectivity (over other Dopamine Receptors)
14a Ki = 0.3 nM>2000-fold vs. D1, D2, D3, and D5
8 Not specifiedSimilar to lead compound 7
16 pKi = 8.79D2/D4 = 2239

Equilibrative Nucleoside Transporter (ENT) Inhibition

Derivatives of the this compound scaffold have been identified as novel inhibitors of human equilibrative nucleoside transporters (ENTs), which are crucial for nucleoside transport and play a role in chemotherapy. nih.govnih.govfrontiersin.orgpolyu.edu.hk

A notable compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), was found to inhibit both ENT1 and ENT2 in a concentration-dependent manner. nih.govresearchgate.net Interestingly, the IC50 value of FPMINT for ENT2 was 5 to 10-fold lower than for ENT1, indicating a preference for the ENT2 subtype. nih.govresearchgate.net Kinetic studies revealed that FPMINT acts as an irreversible and non-competitive inhibitor, reducing the Vmax of uridine transport without affecting the Km. nih.govresearchgate.net

Structure-activity relationship studies on FPMINT analogues demonstrated that the presence of a halogen on the fluorophenyl moiety is essential for the inhibitory effects on both ENT1 and ENT2. nih.govfrontiersin.orgpolyu.edu.hk Among the tested analogues, compound 3c was identified as the most potent inhibitor, with IC50 values of 2.38 µM for ENT1 and 0.57 µM for ENT2. frontiersin.org Like the parent compound, 3c was found to be an irreversible and non-competitive inhibitor. nih.govfrontiersin.orgpolyu.edu.hk

CompoundENT1 IC50 (µM)ENT2 IC50 (µM)
FPMINT5-10 fold higher than ENT2Lower than ENT1
2b 12.682.95
3c 2.380.57
2a 104.92No inhibition
3b 1.65No inhibition

Enzyme Inhibition Studies

Inosine monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo biosynthesis of guanine nucleotides and is a target for immunosuppressive, anticancer, and antiviral agents. A novel class of compounds based on a different core structure has been identified as IMPDH inhibitors, and these compounds have the potential for therapeutic use in a variety of diseases. google.com While the direct inhibition of IMPDH by this compound derivatives is not explicitly detailed in the provided search results, the broader context of enzyme inhibition by related heterocyclic compounds is an active area of research. For example, heteroaryl-substituted analogues have been designed and synthesized to evaluate their inhibitory potency against IMPDHs from ESKAPEE pathogens, with some analogues showing submicromolar inhibitory potency without affecting human IMPDH. nih.gov Kinetic studies of these inhibitors revealed them to be noncompetitive with respect to the enzyme's substrates. nih.gov

Cholinesterase and 5-Lipoxygenase (5-LOX) Inhibitory Potential

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for managing Alzheimer's disease. Research into piperidinone derivatives has revealed their potential as cholinesterase inhibitors. A series of α,β-unsaturated carbonyl based piperidinone derivatives were synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BuChE) acgpubs.orgacgpubs.org.

In one study, various substituents were introduced to the benzylidene rings of the piperidinone core to investigate their effect on inhibitory potency. A compound featuring a fluorine substituent, 1-benzyl-3,5-bis(4-fluorobenzylidene)piperidine-4-one, demonstrated notable inhibitory activity against BuChE with an IC50 value of 18.78 µM acgpubs.org. Another derivative, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one, was identified as the most potent anti-BuChE agent in the series with an IC50 of 17.28 µM and also acted as a dual inhibitor for both cholinesterases acgpubs.orgacgpubs.org. The non-substituted analogue showed the weakest activity, suggesting that the presence of a substituent on the benzylidene groups enhances anti-BuChE potency acgpubs.org.

While these findings are for piperidinone derivatives, the presence of the fluorobenzylidene moiety suggests that this compound derivatives could also exhibit cholinesterase inhibitory activity. However, direct studies on these specific compounds are needed for confirmation.

Currently, there is a lack of available scientific literature investigating the 5-Lipoxygenase (5-LOX) inhibitory potential of this compound derivatives.

Compound DerivativeTarget EnzymeIC50 (µM)
1-benzyl-3,5-bis(4-fluorobenzylidene)piperidine-4-oneButyrylcholinesterase (BuChE)18.78 acgpubs.org
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-oneButyrylcholinesterase (BuChE)17.28 acgpubs.orgacgpubs.org
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAcetylcholinesterase (AChE)12.55 acgpubs.orgacgpubs.org

Investigation of Antimicrobial and Antifungal Activities

Piperidine and its derivatives are recognized for their wide range of biological activities, including antimicrobial and antifungal properties biointerfaceresearch.comresearchgate.net. Studies on various piperidine-containing compounds have demonstrated their potential in combating different microbial strains.

For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for their in vitro antibacterial and antifungal activities. Several of these compounds showed significant antimicrobial activity when compared to standard drugs like ampicillin and terbinafine biomedpharmajournal.org. Another study synthesized new piperidine derivatives and evaluated their antibacterial activity against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative), with some compounds showing excellent activity biointerfaceresearch.com.

While these studies highlight the general antimicrobial potential of the piperidine scaffold, research specifically detailing the antimicrobial and antifungal profile of this compound derivatives is not extensively available. The presence of the fluorophenyl group, a common feature in many bioactive molecules, suggests that these specific derivatives could possess noteworthy antimicrobial properties, warranting further investigation.

Evaluation of Antineoplastic and Cytotoxic Effects against Cancer Cell Lines

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, including piperidine derivatives. While direct studies on the antineoplastic and cytotoxic effects of this compound are limited, research on structurally related compounds provides some insights.

A study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity on a panel of cancer cell lines, including those from the liver, breast, colon, gastric, and endometrium researchgate.net. Another study explored the anti-proliferative, pro-apoptotic, and anti-metastatic effects of a synthetic analogue, 2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino[3,2-a]benzimidazole, against pancreatic and melanoma cancer cell lines, showing antiproliferative activity on both tums.ac.ir.

Although these compounds are not direct derivatives of this compound, the presence of a substituted phenyl group attached to a heterocyclic ring is a common structural feature. These findings suggest that the this compound scaffold could serve as a basis for the development of new anticancer agents. Further research is necessary to evaluate the specific cytotoxic and antineoplastic potential of these derivatives against various cancer cell lines.

Compound ClassCancer Cell Lines TestedObserved Effect
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesLiver, Breast, Colon, Gastric, EndometrialSignificant cell growth inhibitory activity researchgate.net
2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino[3,2-a]benzimidazolePancreatic (PaCa-2), Melanoma (A375)Antiproliferative activity tums.ac.ir

Other Pharmacological Activities

Analgesic and Anti-inflammatory Properties

The piperidine nucleus is a key component of many compounds with analgesic and anti-inflammatory activities pjps.pk. Research into derivatives of this scaffold has yielded promising results.

A study on a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which are structurally similar to the compound of interest, showed that all the tested derivatives exhibited significant analgesic activity in rats nih.gov. Another investigation into alkyl piperidine derivatives also reported varying degrees of antinociceptive properties pjps.pk. Furthermore, piperazine derivatives, which share a six-membered heterocyclic ring with piperidine, have also been investigated for their anti-nociceptive and anti-inflammatory effects, with some compounds showing positive results in both central and peripheral models of pain nih.gov.

These findings suggest that the this compound scaffold is a promising template for the development of new analgesic and anti-inflammatory agents. However, specific studies on these derivatives are required to confirm their efficacy and mechanism of action.

Anti-HIV and Anti-Tuberculosis Activities

Piperidine derivatives have been identified as a promising class of compounds in the search for new treatments for HIV and tuberculosis (TB) nih.govresearchgate.net. The adverse interactions between current antiretroviral and antitubercular drugs have highlighted the need for single-drug regimens for HIV-TB co-infection nih.gov.

In one study, a series of 3,5-bis(furan-2-ylmethylidene)-piperidin-4-substituted imines were designed and screened for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv and for anti-HIV activity. Several of these compounds were found to be more potent as anti-TB agents than the standard drug ethambutol. One compound, R7, also showed moderate anti-HIV activity nih.gov. Another study on the 4-aminopiperidine series reported that one derivative with a norbornenylmethyl substituent at the N-1 position and N-benzyl-N-phenethylamine at the C-4 position was active against M. tuberculosis with a minimum inhibitory concentration (MIC) of 10 μM nih.gov.

These studies underscore the potential of the piperidine scaffold in the development of agents against HIV and TB. The specific contribution of the 4-[(4-Fluorophenyl)methylene] moiety to this activity remains to be elucidated through targeted research.

Compound SeriesTargetNotable Findings
3,5-bis(furan-2-ylmethylidene)-piperidin-4-substituted iminesM. tuberculosis H37Rv, HIVSeveral compounds more potent than ethambutol against TB; one compound with moderate anti-HIV activity nih.gov.
4-aminopiperidine derivativesM. tuberculosisOne derivative showed an MIC of 10 μM nih.gov.

Anxiolytic and Antidepressant Potential

The piperidine scaffold is present in several centrally acting agents, and research has explored its potential in developing new anxiolytic and antidepressant drugs.

A study on novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives reported anxiolytic- and antidepressant-like effects in animal models nih.gov. These effects were observed in the mouse neonatal ultrasonic vocalization test and the mouse tail suspension test, respectively nih.gov. Furthermore, 4-[(4-fluorophenyl)methyl]piperidin-4-ol, a closely related compound, has been noted for its potential application in the synthesis of antidepressant medications like paroxetine, with the fluorophenyl group enhancing its biological activity and selectivity evitachem.com.

These findings suggest that the this compound core structure is a promising starting point for the design of new anxiolytic and antidepressant agents. The evaluation of specific derivatives is necessary to determine their therapeutic potential.

Local Anesthetic and Antiarrhythmic Applications

Recent pharmacological studies have highlighted the potential of fluorinated piperidine derivatives as dual-action therapeutic agents, exhibiting both local anesthetic and antiarrhythmic properties. The piperidine ring is a key structural component in well-established local anesthetics like bupivacaine and ropivacaine (B1680718), as well as in analgesics such as fentanyl, indicating its importance as a pharmacophore for modulating ion channel activity. re-place.be

Investigations into newly synthesized fluorinated ethynylpiperidine derivatives, specifically 1-(2-ethoxyethyl)-4-ethynyl-4-(m-fluorobenzoyloxy)piperidine hydrochloride (LAS-286) and a related compound (LAS-294), have demonstrated significant biological activity. re-place.beeuropa.eu These compounds, which are structurally related to this compound, have shown promise in preclinical evaluations.

Experimental results revealed that LAS-286, at a 0.5% concentration, produces a more pronounced and prolonged local anesthetic effect compared to reference drugs. re-place.bemdpi.com In parallel, LAS-294 exhibited potent antiarrhythmic effects. At a low dosage of 0.1 mg/kg, it was effective in preventing the development of aconitine-induced mixed arrhythmia in 90% of animal subjects. re-place.benih.gov The dual activity of these derivatives is believed to stem from their ability to interact with voltage-gated sodium channels, a mechanism shared by both local anesthetics and certain classes of antiarrhythmic drugs. re-place.beeuropa.eu Molecular docking studies support this hypothesis, showing a high binding affinity of these piperidine compounds for Nav1.4 and Nav1.5 sodium channel macromolecules. europa.eumdpi.com These findings underscore the therapeutic potential of this chemical class in managing both localized pain and cardiac rhythm disturbances. nih.gov

In Vitro and In Vivo Pharmacological Models for Activity Assessment

The evaluation of local anesthetic and antiarrhythmic activities of piperidine derivatives relies on a variety of established in vitro and in vivo pharmacological models designed to assess efficacy and mechanism of action.

Local Anesthetic Activity Assessment:

In Vitro Models: These models are crucial for initial screening and mechanistic studies. A common method involves using an isolated sciatic nerve preparation to evaluate the compound's ability to block nerve impulse conduction. springernature.com Another approach is the use of controlled release systems, where the release profile of an anesthetic from a matrix (e.g., siloxane) is analyzed under varying pH and temperature conditions to simulate physiological environments. nih.gov

In Vivo Models: Animal models are essential for confirming the anesthetic effect in a living system. nih.gov Standard models include:

Surface Anesthesia: Evaluated using the rabbit corneal model, where the loss of the corneal reflex upon stimulation indicates anesthetic action. mdpi.com

Infiltration Anesthesia: The Bulbring & Wajda animal model is used, which measures the nociception threshold in response to electrical stimulation after subcutaneous injection of the test compound. europa.eursc.org The rat cutaneous trunci pinprick model is also employed to determine the duration and extent of the anesthetic block.

Block Anesthesia: The rat sciatic nerve block model is used to assess both sensory and motor blockade duration and efficacy. springernature.com

Antiarrhythmic Activity Assessment:

In Vitro Models: These models allow for the study of a drug's direct effects on cardiac tissue or cells, independent of systemic influences. tiarisbiosciences.com The Langendorff isolated heart technique involves perfusing an isolated animal heart (e.g., guinea pig) to assess the effects of a compound on cardiac rhythm and electrophysiology. promega.comqualitybiological.com Another model uses acetylcholine or low potassium concentrations to induce arrhythmias in isolated rabbit or guinea pig atria, allowing for the evaluation of a drug's ability to restore normal rhythm. promega.comqualitybiological.com Human pluripotent stem cell (hPSC)-derived cardiomyocytes are increasingly used to create more physiologically relevant models of human cardiac tissue for arrhythmia research. cellsignal.com

In Vivo Models: These are critical for understanding the antiarrhythmic effects in the context of a complete physiological system. nih.gov Common methods include:

Chemically-Induced Arrhythmias: Arrhythmias are induced in animals (e.g., rats, dogs) using agents like aconitine, digoxin, or adrenaline. europa.eupromega.commerckmillipore.com The test compound's ability to prevent or terminate these arrhythmias is then measured.

Electrically-Induced Arrhythmias: Programmed electrical stimulation can be used to induce arrhythmias, particularly in models of myocardial ischemia, to test a drug's efficacy. promega.com

Ischemia-Reperfusion Models: Arrhythmias are induced by occluding and then releasing a coronary artery in anesthetized rats, mimicking the conditions of a heart attack. qualitybiological.com

The data gathered from these diverse models provide a comprehensive profile of a compound's potential as a local anesthetic or antiarrhythmic agent.

Biosafety and Cytotoxicity Profiling against Healthy Cells

The preclinical evaluation of any new therapeutic candidate, including this compound derivatives, necessitates a thorough assessment of its safety profile, particularly its potential toxicity to healthy, non-target cells. researchgate.net Cytotoxicity assays are fundamental in determining a compound's therapeutic index—the ratio between its toxic dose and its therapeutic dose. mdpi.com Several in vitro methods are widely used to quantify the cytotoxic effects on normal cell lines.

One common approach is to evaluate the antiproliferative effect of the compounds against a non-cancerous cell line, such as human keratinocytes (HaCaT), to ascertain their toxicity to normal cells. nih.gov The concentration that inhibits cell growth by 50% (GI50) is a key metric derived from these assays. nih.gov A higher GI50 value for a normal cell line compared to a cancer cell line suggests selectivity, which is a desirable characteristic for potential anticancer agents. mdpi.com

Standard colorimetric assays are frequently employed for high-throughput screening of cytotoxicity:

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay measures cellular metabolic activity. Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals. springernature.commerckmillipore.com The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of living cells. igem.org A reduction in formazan indicates cytotoxicity. merckmillipore.com

Neutral Red Uptake (NRU) Assay: This method assesses cell viability based on the ability of healthy cells to incorporate and bind the neutral red dye within their lysosomes. nih.govqualitybiological.com Damage to the cell or lysosomal membranes, caused by a toxic substance, results in decreased dye uptake, which can be measured to determine the level of cytotoxicity. re-place.beeuropa.eunih.gov

Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised. promega.comcellsignal.com The amount of LDH in the supernatant is proportional to the number of damaged or dead cells. tiarisbiosciences.comnih.gov

These in vitro assays provide crucial preliminary data on the biosafety of piperidine derivatives, guiding further development and in vivo toxicity studies. rsc.orgresearchgate.net

Structure Activity Relationship Sar Studies of 4 4 Fluorophenyl Methylene Piperidine Derivatives

Impact of Fluorine Substitution on Biological Activity

The presence and position of a fluorine atom on the phenyl ring are critical determinants of biological activity in many 4-[(4-fluorophenyl)methylene]piperidine derivatives. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, allow it to modulate a molecule's electronic character, lipophilicity, metabolic stability, and binding interactions without significantly increasing its size. nih.gov

Research into dopamine (B1211576) transporter (DAT) ligands has shown that compounds with fluoro substitutions on the phenyl ring are among the most active and selective. acs.org Similarly, for inhibitors of equilibrative nucleoside transporters (ENTs), the presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory activity against both ENT1 and ENT2. polyu.edu.hk The substitution of hydrogen with fluorine can significantly alter the electronic structure of the molecule and its interactions with protein receptors. nih.gov

Studies on histone deacetylase 6 (HDAC6) inhibitors revealed that the enzyme's active site contains a "fluorophilic" aromatic crevice that preferentially binds aromatic C-F groups. nih.gov While substituting hydrogen with fluorine can be done without greatly altering molecular dimensions, the resulting electronic changes can be profound. nih.gov For instance, in a series of fluorophenylhydroxamates, meta-fluorination was well-tolerated and did not compromise inhibitory activity compared to the non-fluorinated parent compound. nih.gov In other contexts, altering a fluorine atom has been shown to increase both the binding energy and the formation of hydrogen bonds with the target protein. nih.gov However, the benefits of fluorination are context-dependent; in some series, replacing a hydroxyl group with fluorine has led to a significant reduction in binding affinity. nih.gov

Role of Piperidine (B6355638) Ring Conformation and Stereochemistry on Pharmacological Profile

The piperidine ring, a six-membered heterocycle, typically adopts a stable chair conformation. nih.gov However, its conformation can be influenced by the hybridization state of adjacent carbon atoms. An sp3-hybridized carbon atom alpha to the piperidine nitrogen generally favors the classic chair conformer, while an sp2-hybridized carbon at the same position can distort the ring towards a half-chair conformation. nih.gov This conformational flexibility is crucial as it dictates the spatial orientation of substituents and their ability to interact with receptor binding pockets.

Stereochemistry plays a definitive role in the pharmacological profile of disubstituted piperidine derivatives. Studies on a series of 3,4-disubstituted piperidines revealed that both the relative (cis/trans) and absolute (R/S) stereochemistry are critical for potency and selectivity across monoamine transporters (DAT, SERT, and NET). For example, (-)-cis isomers of certain 4-(4-chlorophenyl)piperidine (B1270657) analogues showed selectivity for DAT and the norepinephrine (B1679862) transporter (NET). nih.gov In contrast, their corresponding (-)-trans and (+)-cis isomers were selective for the serotonin (B10506) transporter (SERT) or showed dual SERT/NET selectivity. nih.gov

This demonstrates that subtle changes in the three-dimensional arrangement of atoms can lead to vastly different interactions with biological targets, highlighting the importance of stereochemical control in drug design.

Table 1: Effect of Stereochemistry on Monoamine Transporter Inhibition for 3,4-Disubstituted Piperidine Analogues

Isomer Configuration Primary Selectivity Reference
(+)-trans DAT/NET nih.gov
(-)-cis DAT/NET nih.gov
(-)-trans SERT or SERT/NET nih.gov
(+)-cis NET nih.gov

Data derived from studies on 4-(4-chlorophenyl)piperidine analogues, illustrating the principle of stereochemical influence.

Influence of Substituents on the Phenyl Ring on Activity

The 4-fluoro substituent is a common starting point for SAR studies, but further modifications to the phenyl ring can significantly modulate activity. The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can alter the charge distribution of the phenyl ring and influence its interactions with the receptor. nih.gov

In the development of inhibitors for equilibrative nucleoside transporters, replacing a larger naphthalene (B1677914) moiety with a simple benzene (B151609) ring abolished biological activity. polyu.edu.hk However, this lost activity could be regained by adding specific substituents back onto the phenyl ring, such as a methyl group at the meta position or an ethyl group at the para position. polyu.edu.hk This indicates that the binding pocket is sensitive to the size, shape, and electronic nature of the substituent. General studies on substituted phenyl rings have shown that electron-withdrawing groups tend to have different effects on the molecule's properties compared to electron-donating groups. nih.gov The phenyl group itself is a useful component for controlling both electronic and steric effects within a molecule. rsc.org In many dopamine transporter ligands, the unsubstituted and fluoro-substituted phenyl compounds were found to be the most active, suggesting that for this target, extensive substitution on this ring is not beneficial. acs.org

Effects of Modifications at the Methylene (B1212753) Linkage on Receptor Interactions

The linkage between the fluorophenyl group and the piperidine ring is a critical element that can be modified to tune pharmacological activity and metabolic stability. While the parent scaffold features a methylene bridge, related series of compounds have explored variations of this linker.

For example, in a series of atypical DAT inhibitors, the linker was part of a (bis(4-fluorophenyl)methyl)sulfinyl)alkyl chain. nih.gov Modifications within this chain, such as replacing a central piperazine (B1678402) ring with a piperidine, were well-tolerated and led to improved metabolic stability in rat liver microsomes. nih.govnih.gov In another example, replacing the simple methylene group at the 4-position of the piperidine with a ketone (a benzoyl group) was a key step in the synthesis of selective sigma-1 receptor ligands. nih.gov These modifications alter the geometry, flexibility, and polarity of the molecule, thereby influencing how it fits into and interacts with the binding site of a receptor. Molecular modeling of certain DAT inhibitors predicts that these structural changes influence whether the compound binds to an inward-facing or outward-facing conformation of the transporter. nih.gov

Relationship between Structural Features and Receptor Binding Selectivity

Achieving selectivity for a specific receptor over others is a primary goal of drug design, and SAR studies provide a map for navigating this challenge. For this compound derivatives, specific structural features are strongly correlated with binding selectivity.

The substituent on the piperidine nitrogen is a key determinant of selectivity. In a series of analogues based on the GBR 12909 scaffold, which contains a bis(4-fluorophenyl)methoxy group, the N-substituent dramatically influenced selectivity between the dopamine transporter (DAT) and the serotonin transporter (SERT). An N-benzyl group resulted in high selectivity for DAT (SERT/DAT ratio of 49), while an N-(2-naphthylmethyl) substituent provided even greater DAT selectivity (SERT/DAT ratio of 323). acs.orgnih.gov

As discussed previously, stereochemistry is another powerful tool for controlling selectivity. Studies of 3,4-disubstituted piperidines showed that specific isomers could be used to target different monoamine transporters. nih.gov For example, the (+)-cis isomer of one analogue was a potent and selective NET inhibitor, with 39-fold and 321-fold lower potency at DAT and SERT, respectively. nih.gov In a different chemical series, the introduction of an imidazole (B134444) ring at the 4-position of a 4-phenyl-piperidine scaffold led to a class of potent and highly selective delta-opioid agonists. nih.gov

Table 2: Influence of Piperidine N-Substituent on Transporter Selectivity

N-Substituent Target Selectivity Ratio (SERT/DAT) Reference
Benzyl DAT 49 acs.org
2-Naphthylmethyl DAT 323 nih.gov

Data from GBR 12909 analogues, highlighting the impact of the N-substituent on selectivity.

Rational Drug Design Approaches Based on SAR Data

SAR data forms the foundation for rational drug design, a strategy that uses an understanding of a molecule's biological interactions to make targeted modifications. This approach aims to optimize desired properties like potency and selectivity while minimizing off-target effects.

Bioisosteric Replacements in Lead Compound Optimization

This strategy has been successfully applied to derivatives related to the this compound core. In the development of atypical DAT inhibitors, a major metabolic liability was the N-dealkylation of a piperazine ring present in the lead compound. nih.govelsevier.com To address this, researchers explored the bioisosteric replacement of the piperazine ring with other cyclic amines. elsevier.com Substituting the piperazine with a piperidine ring resulted in analogues that retained high affinity for DAT while showing significantly improved metabolic stability. nih.govnih.gov The replacement of piperazine with aminopiperidines and homopiperazine (B121016) was also explored, demonstrating the utility of this approach in fine-tuning a molecule's properties. nih.govelsevier.com This type of tactical substitution is a cornerstone of lead optimization, allowing chemists to solve specific problems like poor pharmacokinetics while preserving the essential pharmacophore responsible for biological activity. researchgate.netelsevier.com

Table 3: Bioisosteric Replacement of a Piperazine Ring in DAT Inhibitors

Original Fragment Bioisosteric Replacement Observed Outcome Reference
Piperazine Piperidine Improved metabolic stability, DAT affinity retained nih.govnih.gov
Piperazine Homopiperazine DAT affinity tolerated nih.gov

Advanced Applications and Future Directions in 4 4 Fluorophenyl Methylene Piperidine Research

Development as Lead Compounds for Novel Therapeutic Agents

The inherent versatility of the 4-[(4-fluorophenyl)methylene]piperidine core has made it a valuable starting point for the generation of lead compounds targeting a diverse range of therapeutic areas. The piperidine (B6355638) moiety is a common feature in numerous pharmaceuticals across more than twenty classes. hashnode.dev Its derivatives have shown significant potential in the development of new drugs for various conditions. hashnode.devacs.org

One notable area of investigation is in the development of antihypertensive agents . Researchers have synthesized and evaluated a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as inhibitors of T-type Ca(2+) channels. acs.org These studies revealed that specific substitutions on the piperidine ring are crucial for potent inhibitory activity. acs.org For instance, oral administration of N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide demonstrated blood pressure-lowering effects in spontaneously hypertensive rats without inducing reflex tachycardia, a common side effect of traditional L-type Ca(2+) channel blockers. acs.org

In the realm of infectious diseases , derivatives of this compound have been explored as potential antimalarial agents . In an effort to develop new compounds active against Plasmodium falciparum, a library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated. nih.gov Several of these compounds exhibited potent activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite, with some molecules showing activity comparable to the standard drug, chloroquine. nih.gov

Furthermore, fluorine-substituted piperidine derivatives have been investigated for their potential in treating metabolic and neurodegenerative diseases . A recent study focused on the synthesis and evaluation of a series of these compounds as inhibitors of α-glucosidase and cholinesterases, which are key enzymes in diabetes mellitus and Alzheimer's disease, respectively. researchgate.net The synthesized compounds displayed remarkable inhibitory activity against α-glucosidase, surpassing the standard drug acarbose (B1664774) by several folds. researchgate.net Kinetic studies indicated that some of these derivatives act as competitive or mixed-type inhibitors of their target enzymes. researchgate.net

The this compound scaffold has also been integral in the development of atypical dopamine (B1211576) transporter (DAT) inhibitors for the potential treatment of psychostimulant use disorders. nih.govgoogle.com Modifications of related structures to include the piperidine ring have led to compounds with improved metabolic stability while retaining the desired atypical DAT inhibitor profile. nih.govgoogle.com

Table 1: Therapeutic Areas Explored with this compound Derivatives

Therapeutic Area Target Example Compound Class Key Findings
Hypertension T-type Ca(2+) channels 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamides Lowered blood pressure in hypertensive rats without reflex tachycardia. acs.org
Malaria Plasmodium falciparum 1,4-disubstituted piperidines Potent activity against chloroquine-sensitive and -resistant strains. nih.gov
Diabetes Mellitus α-glucosidase Fluorine-substituted piperidines Significant inhibition, several-fold more potent than acarbose. researchgate.net
Alzheimer's Disease Cholinesterases Fluorine-substituted piperidines Notable inhibitory effects on cholinesterases. researchgate.net
Psychostimulant Use Disorders Dopamine Transporter (DAT) 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl piperidines Improved metabolic stability while retaining atypical DAT inhibitor profile. nih.govgoogle.com

Application as Pharmacological Research Tools

Beyond their direct therapeutic potential, derivatives of this compound are valuable as pharmacological research tools. Their ability to interact with specific biological targets allows for the elucidation of physiological pathways and the validation of new drug targets.

For example, these compounds are utilized in receptor binding assays to determine the affinity and selectivity of new chemical entities for various receptors. The 4-[(4-fluorophenyl)methyl]piperidine fragment has been shown to bind to the beta-secretase 1 (BACE-1) enzyme, as well as the serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.gov This information is crucial for understanding the structure-activity relationships of potential drug candidates and for optimizing their selectivity profiles.

In the study of enzyme kinetics, these derivatives serve as inhibitors to probe the mechanisms of enzyme function. The investigation of fluorine-substituted piperidines as inhibitors of α-glucosidase and cholinesterases not only highlighted their therapeutic potential but also provided insights into their mode of inhibition, with some compounds demonstrating competitive or mixed-type inhibition. researchgate.net Such studies are fundamental to the rational design of more potent and specific enzyme inhibitors.

The development of novel sigma receptor ligands based on the piperidine scaffold has provided tools to explore the role of these receptors in psychosis. These ligands, which have little to no affinity for dopamine D2 receptors, can help to dissect the pharmacology of sigma receptors and their potential as targets for antipsychotic drugs that may lack the extrapyramidal side effects associated with traditional medications.

Potential as Building Blocks for Functional Materials (e.g., Polymers, Organic Semiconductors)

The unique chemical properties of the this compound structure suggest its potential as a building block for the synthesis of functional materials. While direct applications of this specific compound in polymers and organic semiconductors are still an emerging area of research, the broader class of piperidine derivatives is being explored for such purposes.

Piperidine itself is a valuable building block for creating high-strength polymers like nylon. hashnode.dev The incorporation of piperidine-containing monomers can impart desirable properties to the resulting polymers. For instance, piperidine-based sodium alginate/poly(vinyl alcohol) films have been prepared and shown to possess antimicrobial properties, suggesting their potential use in drug delivery systems and bioactive films. researchgate.net

In the field of anion exchange membranes (AEMs) for applications such as fuel cells, poly(aryl piperidinium) polymers are being investigated. nih.gov These polymers, which incorporate piperidinium (B107235) cations into a rigid aromatic backbone, exhibit improved chemical stability, conductivity, and mechanical properties compared to conventional AEMs. nih.gov The development of poly(biphenyl piperidine)s with tunable cationic side chains has demonstrated excellent alkaline stability and high hydroxide (B78521) conductivity, making them promising materials for energy applications. acs.org

Although specific research on incorporating this compound into organic semiconductors is not yet widely reported, the presence of the fluorophenyl group is of interest. Fluorination is a common strategy in the design of organic electronic materials to tune their electronic properties and improve their stability. The combination of the electronically-tunable fluorinated aromatic system with the versatile piperidine linker could offer a novel approach to designing new organic semiconductors with tailored properties.

Prospects for Multitarget Ligands and Polypharmacology

The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. The this compound scaffold is well-suited for the design of such MTDLs due to its ability to be readily functionalized to incorporate different pharmacophoric elements.

In the context of Alzheimer's disease, an MTDL might be designed to inhibit both cholinesterases and the aggregation of amyloid-β peptides. The development of fluorine-substituted piperidines that show inhibitory activity against both α-glucosidase and cholinesterases is an example of the potential for polypharmacology with this scaffold. researchgate.net This dual activity could be beneficial in managing the complex interplay between metabolic and neurodegenerative processes.

The concept of MTDLs is also relevant in other therapeutic areas. For instance, in the development of antipsychotics, ligands that target both sigma receptors and serotonin receptors could offer a broader spectrum of activity and a more favorable side-effect profile. The ability to modify the piperidine nitrogen substituent and its orientation relative to other parts of the molecule allows for the fine-tuning of receptor selectivity, which is a key aspect of MTDL design.

Unexplored Research Trajectories and Therapeutic Potential

While significant research has been conducted on this compound and its derivatives, several unexplored research trajectories hold promise for future therapeutic advancements.

The introduction of fluorine into drug candidates can significantly impact their metabolic stability, bioavailability, and binding affinity. acs.org Further exploration of multifluorinated piperidines could lead to compounds with enhanced pharmacological properties. acs.org The development of robust and selective methods for the synthesis of such compounds is an active area of research. acs.org

The potential of this scaffold in oncology is an area that warrants further investigation. Piperidine-containing compounds have been used in the development of anticancer drugs, and the this compound core could be a starting point for the design of novel agents targeting cancer-related pathways. hashnode.dev For example, derivatives could be designed as kinase inhibitors or as modulators of protein-protein interactions involved in tumor progression.

Another promising avenue is the development of PET (Positron Emission Tomography) ligands for in vivo imaging of biological targets. The ease of incorporating a fluorine atom makes this scaffold suitable for radiolabeling with fluorine-18 (B77423), a commonly used positron-emitting isotope. Such PET ligands would be invaluable tools for diagnosing diseases, monitoring disease progression, and assessing the efficacy of therapeutic interventions in real-time.

Finally, the exploration of this scaffold in neglected tropical diseases beyond malaria could yield new therapeutic options. The development of piperidine derivatives with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, highlights the potential of this chemical class in addressing unmet medical needs.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the imine bond (δ 8.2–8.5 ppm for CH=N) and fluorophenyl aromatic protons .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>99%) .
  • Mass Spectrometry : ESI-MS detects [M+H]+^+ peaks, verifying molecular weight .

Advanced Consideration : X-ray crystallography (e.g., from ) resolves stereochemistry and crystal packing, critical for structure-activity studies .

How can researchers design experiments to evaluate the biological activity of this compound?

Q. Basic Research Focus

  • In vitro assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using fluorometric assays .
  • Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • Dose-response curves : Establish IC50_{50} values to quantify potency .

Q. Advanced Research Focus :

  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cells to identify molecular targets .
  • Metabolic stability : Assess liver microsome stability to predict pharmacokinetics .

What structural features of this compound contribute to its reactivity, and how can modifications alter its properties?

Q. Advanced Research Focus

  • Electron-withdrawing effects : The fluorophenyl group enhances electrophilicity at the methylene carbon, enabling nucleophilic attacks .
  • Piperidine ring flexibility : Modifications like N-alkylation or ring saturation (e.g., tetrahydro derivatives) impact bioavailability .

Data Contradiction Analysis : notes that 4-methylphenyl analogs show reduced activity compared to fluorophenyl derivatives, suggesting fluorination is critical for target binding .

How can computational methods guide the optimization of this compound derivatives?

Q. Advanced Research Focus

  • Docking studies : Use AutoDock or Schrödinger to predict binding modes to receptors (e.g., GPCRs) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

Q. Example Workflow :

Generate derivative library with varying substituents.

Screen virtually using QSAR.

Validate top candidates via synthesis and assay .

What strategies resolve contradictions in reported biological data for piperidine derivatives like this compound?

Q. Advanced Research Focus

  • Assay standardization : Control variables like cell passage number and serum concentration .
  • Meta-analysis : Compare datasets across studies to identify outliers (e.g., EC50_{50} variability >50% indicates protocol disparities) .
  • Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Case Study : reports conflicting cytotoxicity results for fluorophenyl-piperidine analogs, attributed to differences in cell line selection (e.g., HeLa vs. MCF-7) .

How can researchers design SAR studies to evaluate fluorophenyl substitution effects?

Q. Advanced Research Focus

  • Systematic substitution : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the 4-position .
  • Activity mapping : Plot substituent hydrophobicity (logP) against IC50_{50} to identify optimal lipophilicity .
  • Crystallographic analysis : Compare binding modes of analogs to receptors (e.g., ’s X-ray data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Fluorophenyl)methylene]piperidine
Reactant of Route 2
4-[(4-Fluorophenyl)methylene]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.